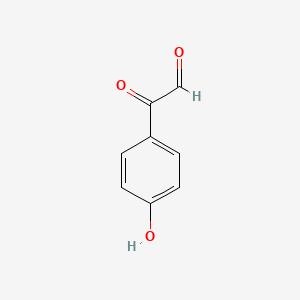

(p-Hydroxyphenyl)glyoxal

Description

Historical Context of Aryl Glyoxal (B1671930) Derivatives in Organic Synthesis

The study of aryl glyoxals is built upon the foundational chemistry of glyoxal, the simplest dialdehyde (B1249045) (OCHCHO). wikipedia.org Glyoxal was first prepared and named in 1856 by the German-British chemist Heinrich Debus, who synthesized it by reacting ethanol (B145695) with nitric acid. wikipedia.orgatamanchemicals.com Early methods for the laboratory synthesis of glyoxal derivatives involved the oxidation of corresponding acetophenones. orgsyn.org

The broader class of 1,2-dicarbonyl compounds, to which aryl glyoxals belong, has long been recognized as valuable precursors for the synthesis of heterocyclic compounds. acs.orgjchemrev.com Aryl glyoxals, which contain both an aldehyde and a ketone functional group with differing reactivity, play a crucial role in this area. acs.org One of the most significant early methods for preparing aryl glyoxals was the oxidation of aryl methyl ketones using selenium dioxide. acs.org Over the years, various synthetic routes have been developed, including the oxidation of phenacyl bromides, offering milder, non-oxidative pathways to these important intermediates. acs.org The development of multicomponent reactions (MCRs) has further highlighted the importance of aryl glyoxals, showcasing them as prime building blocks for creating diverse and complex molecular architectures, particularly oxygen heterocycles found in many natural products. researchgate.netnih.govrsc.org

Significance of (p-Hydroxyphenyl)glyoxal as a Multifunctional Building Block

This compound stands out as a particularly useful multifunctional building block due to its distinct chemical properties. specificpolymers.comnih.gov Its structure, featuring a reactive dialdehyde group and a phenolic hydroxyl group, allows it to participate in a wide array of chemical transformations. smolecule.com This versatility makes it a valuable reagent in organic synthesis, especially for creating complex molecules, including pharmaceuticals and other biologically active compounds. chemimpex.com

One of the most well-documented applications of this compound is in protein chemistry as a specific modifying agent for arginine residues. gbiosciences.com It reacts selectively with the guanidine (B92328) group of arginine under mild conditions (pH 7-9), a reaction that can be monitored spectrophotometrically. gbiosciences.comnih.gov This specificity has made it an invaluable tool for studying protein structure and function. smolecule.com In comparison to other glyoxals like phenylglyoxal (B86788), this compound exhibits unique reactivity, including the ability to modify sulfhydryl groups of cysteine residues. nih.govacs.org

The reactivity profile of this compound has led to its use in the synthesis of various heterocyclic structures. researchgate.net Its ability to act as a precursor in multicomponent reactions allows for the efficient construction of diverse molecular scaffolds. researchgate.netresearchgate.net For instance, it has been used in the synthesis of pyrazine (B50134) derivatives, which are precursors to bioluminescent natural products. researchgate.net

Table 1: Research Applications of this compound

| Application Area | Description | Key Features |

|---|---|---|

| Protein Chemistry | Specific chemical modification of amino acid residues in proteins. | Reacts selectively with arginine and cysteine residues, allowing for the study of protein structure and function. smolecule.comgbiosciences.comnih.gov |

| Organic Synthesis | A versatile precursor for constructing complex molecules and heterocyclic systems. | Used in multicomponent reactions to build diverse molecular scaffolds like pyrazines. researchgate.netchemimpex.comresearchgate.net |

| Biochemical Research | A tool for developing assays and studying post-translational modifications. | The reaction with arginine is quantitative and can be monitored to detect proteins. smolecule.com |

Occurrence of this compound Moieties in Natural Products

The this compound structural motif, while relatively rare, is found in a number of unique natural products, particularly those of marine origin. uni-duesseldorf.deresearchgate.net Its presence in these complex molecules underscores its biosynthetic importance.

A prominent example is found in the 2-aminoimidazole alkaloids, lissodendrins A and B, which were isolated from the Indonesian marine sponge Lissodendoryx fibrosa. uni-duesseldorf.deresearchgate.net Lissodendrin B, in particular, possesses an unprecedented skeleton that incorporates a this compound moiety. researchgate.netresearchgate.net The discovery of these compounds highlighted a novel structural class of marine alkaloids. nih.gov The proposed biosynthetic pathway for these molecules is believed to start from the amino acids tyrosine and arginine. uni-duesseldorf.de

Furthermore, the this compound structure serves as a key component in the synthesis of precursors for coelenterazine (B1669285), the light-emitting molecule found in many bioluminescent marine organisms like jellyfish. researchgate.net Specifically, 2-Amino-3-benzyl-5-(p-hydroxyphenyl)pyrazine, a direct precursor to a form of coelenterazine, is synthesized from p-hydroxyphenylglyoxal aldoxime. researchgate.net

Table 2: Natural Products Containing the this compound Moiety

| Natural Product | Source | Significance |

|---|---|---|

| Lissodendrin B | Marine Sponge (Lissodendoryx fibrosa) | A 2-aminoimidazole alkaloid with an unprecedented molecular skeleton containing the this compound unit. researchgate.netresearchgate.netpku.edu.cn |

| Coelenterazine Precursors | Synthetic pathway derived from natural product structures | The this compound framework is a key building block for synthesizing the core of coelenterazine, a widely distributed bioluminescent molecule. researchgate.net |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(4-hydroxyphenyl)-2-oxoacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O3/c9-5-8(11)6-1-3-7(10)4-2-6/h1-5,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTMONFVFAYLRSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1073444 | |

| Record name | Benzeneacetaldehyde, 4-hydroxy-.alpha.-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1073444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24645-80-5 | |

| Record name | 4-Hydroxyphenylglyoxal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024645805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (p-Hydroxyphenyl)glyoxal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145743 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetaldehyde, 4-hydroxy-.alpha.-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1073444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (P-HYDROXYPHENYL)GLYOXAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/APL7XFW2OP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis Methodologies for P Hydroxyphenyl Glyoxal and Its Derivatives

Chemical Synthesis Routes for (p-Hydroxyphenyl)glyoxal

Traditional synthesis in a laboratory or industrial setting typically involves batch reactions where reagents are mixed in a vessel. The development of synthetic routes for this compound builds upon established principles of aldehyde and glyoxal (B1671930) chemistry.

Glyoxals, the smallest dialdehydes, and their derivatives are valuable building blocks in organic synthesis, particularly for creating heterocyclic compounds like imidazoles. Commercially, the simplest glyoxal (OCHCHO) is prepared through two primary industrial methods: the gas-phase oxidation of ethylene (B1197577) glycol over a silver or copper catalyst (the Laporte process) or the liquid-phase oxidation of acetaldehyde (B116499) using nitric acid.

For laboratory-scale synthesis, a common method involves the oxidation of acetaldehyde with selenious acid. More broadly, aryl glyoxals are recognized as unique bifunctional building blocks due to the presence of two adjacent carbonyl groups, which allows them to participate in a wide array of chemical reactions to form diverse molecular structures. Another approach involves the oxidation of a primary halide with dimethyl sulfoxide (B87167) (DMSO).

| Method | Starting Material | Oxidizing/Key Reagent | Scale | Reference |

|---|---|---|---|---|

| Laporte Process | Ethylene Glycol | Air (O₂) with Ag or Cu catalyst | Commercial | |

| Nitric Acid Oxidation | Acetaldehyde | Nitric Acid | Commercial | |

| Selenious Acid Oxidation | Acetaldehyde | Selenious Acid | Laboratory |

The most cited method for synthesizing this compound is the oxidation of its corresponding acetophenone (B1666503) precursor.

Oxidation of p-Hydroxyacetophenone: A well-documented route involves the oxidation of 4-Hydroxyacetophenone. One specific method utilizes selenium(IV) oxide as the oxidizing agent in a mixture of 1,4-dioxane (B91453) and water. Another patented method describes a more general approach for preparing substituted phenylglyoxals from acetophenones by reacting them with a source of a nitrosonium ion (like a nitrite (B80452) salt) in the presence of a strong acid. This can be a one-step process in an aqueous solution or a two-step process that first forms a phenylglyoxalacetal intermediate, which is then hydrolyzed to the final product.

Reaction of Phenol (B47542) with Glyoxylic Acid: The synthesis of related p-hydroxyphenyl compounds can be achieved through the reaction of phenol and glyoxylic acid. This pathway typically proceeds under alkaline conditions to first generate p-hydroxymandelate, which can then be further processed. This route is noted for being a simple process with less pollution.

Enzymatic Routes: Biocatalytic methods offer a pathway to this compound and its derivatives. Research has demonstrated the enantioselective conversion of various aryl glyoxals, including p-hydroxyphenyl glyoxal hydrate, into α-hydroxy carboxylic acids using glyoxalase enzymes. Furthermore, the biosynthesis of L-p-hydroxyphenylglycine, a key component in certain antibiotics, involves enzymes such as p-hydroxymandelate synthase and p-hydroxymandelate oxidase, highlighting nature's pathway to related structures.

| Starting Material | Reagents | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 4-Hydroxyacetophenone | Selenium(IV) oxide | 1,4-Dioxane; water | Reflux for 4h under inert atmosphere | 80.0% |

Achieving high yield and purity in the synthesis of this compound requires careful optimization of reaction parameters. For the oxidation of substituted acetophenones using a nitrosonium ion source, the reaction is exothermic and may require cooling to a working temperature between -20°C and 50°C, with a preference for around 0°C. Depending on the temperature, the conversion can be completed in about one to four hours.

In the synthesis of glyoxal from acetaldehyde and nitric acid, it was found that improving the feed method and controlling the reaction temperature to 40°C, along with optimizing the nitric acid concentration, could significantly increase the selectivity to 80% and the yield to 47%. These principles of controlling temperature, reagent concentration, and addition rates are broadly applicable to optimize the synthesis of this compound.

Preparation of this compound in Continuous Flow Systems

Continuous flow chemistry represents a significant technological advancement over traditional batch synthesis, particularly for producing functionalized glyoxal derivatives and managing unstable intermediates.

Flow chemistry is a powerful methodology in modern chemistry for producing advanced and valuable synthetic building blocks. Researchers have developed flow-based approaches using micro-mixer technology for the synthesis of masked glyoxal derivatives. One strategy employs organolithium chemistry, where the generation of unstable organometallic intermediates and their immediate quenching can be precisely controlled. This method allows for selective mono-addition to esters, providing direct and efficient access to masked 1,2-dicarbonyl compounds while minimizing the formation of undesired by-products.

Another example involves the synthesis of indole (B1671886) derivatives, where a key intermediate, a phenyl glyoxal, is produced in a microreactor via Kornblum oxidation. This demonstrates the integration of flow systems to perform specific, crucial reaction steps in a multi-step synthesis.

The use of microreactors and micro-mixers offers numerous advantages for syntheses involving highly unstable intermediates, such as the organolithium species used in some glyoxal derivative preparations.

Key advantages include:

Enhanced Safety: The high surface-area-to-volume ratio in microreactors allows for highly efficient heat exchange, preventing thermal runaways. It also avoids the accumulation of large quantities of unstable intermediates, significantly improving process safety.

Precise Reaction Control: Micro-mixers enable extremely fast mixing, often on a sub-second timescale. This rapid mixing, combined with precise control over residence time (the time reactants spend in the reactor), is essential for controlling fast reactions and improving selectivity. For some transformations, residence times as short as a few milliseconds are necessary to prevent the decomposition of intermediates or the formation of by-products.

Improved Yield and Purity: By minimizing side reactions and decomposition, flow systems can lead to higher yields and purities compared to batch processes. The ability to rapidly quench a reaction after a specific residence time ensures that the desired product is formed without subsequent undesired reactions.

Scalability and Efficiency: Flow chemistry systems can achieve high throughputs, in some cases producing grams of product per minute. Scaling up production is often simpler than with batch reactors, sometimes involving running multiple microreactors in parallel ("numbering-up").

This technology is particularly effective for organolithium chemistry, where highly unstable intermediates must be generated and used at extremely low temperatures in batch reactors to prevent decomposition. In a flow system, these intermediates can be handled more easily and efficiently.

Biosynthetic Considerations of this compound Moieties

The presence of the this compound moiety in natural products raises questions about its formation within living organisms. While the biosynthetic pathways for many complex natural products are still under investigation, researchers have put forward plausible routes for the formation of molecules containing this specific structural unit.

Proposed Biosynthetic Pathways for Natural Products Containing this compound

A notable example of a natural product containing the this compound moiety is Lissodendrin B, a 2-aminoimidazole alkaloid isolated from the marine sponge Lissodendoryx (Acanthodoryx) fibrosa. nih.govresearchgate.netnih.gov The biosynthesis of this complex molecule is thought to involve key amino acid precursors.

A plausible biosynthetic pathway for lissodendrins A and B has been proposed to originate from the amino acids tyrosine and arginine. uni-duesseldorf.de Tyrosine can serve as the precursor for the this compound portion of the molecule, while arginine is a well-established precursor for the 2-aminoimidazole ring system found in many marine alkaloids. uni-duesseldorf.denih.gov

The proposed pathway likely involves a series of enzymatic transformations, including oxidations, to form the glyoxal functionality from the side chain of a tyrosine-derived intermediate. The assembly of the final natural product would then involve the condensation of this this compound precursor with a guanidinium (B1211019) group derived from arginine to form the core structure of Lissodendrin B. The "unusual this compound unit" is a rare feature in natural products, making its biosynthetic origin a subject of significant interest. uni-duesseldorf.de

Further research, including isotopic labeling studies and the identification and characterization of the specific enzymes involved, is necessary to fully elucidate the intricate biosynthetic machinery responsible for producing these unique marine metabolites.

The synthesis of this compound and its derivatives can be achieved through various chemical and chemo-enzymatic methods. These approaches provide access to this important building block for further synthetic applications, including the total synthesis of natural products.

Several methods for the preparation of this compound have been reported:

Oxidation of p-Hydroxyacetophenone: A common and direct method involves the oxidation of p-hydroxyacetophenone using a suitable oxidizing agent. smolecule.com This reaction requires careful control of the reaction conditions to achieve high yields and purity of the desired product. A specific example involves the use of methylnitrite in an alcoholic solution with hydrochloric acid to convert 4-hydroxyacetophenone to 4-hydroxyphenylglyoxal. google.com

Enzymatic Methods: A chemo-enzymatic approach has also been developed. This method can involve the enzymatic conversion of glyoxal to glyoxylic acid, which is then further chemically modified to produce this compound. smolecule.com

Direct Reaction with Glyoxylic Acid: The direct reaction of phenolic compounds, such as phenol itself, with glyoxylic acid under controlled conditions can also yield this compound. smolecule.com

The total synthesis of Lissodendrin B, which features the this compound moiety, provides a practical example of the synthesis of a complex derivative. The synthesis involved a multi-step sequence starting from 4-iodoimidazole. Key steps included Suzuki and Sonogashira coupling reactions to build the substituted imidazole (B134444) core, followed by C2-azidation and reduction. The this compound moiety was generated in the later stages of the synthesis through the oxidation of a triple bond and subsequent demethylation. nih.govresearchgate.netnih.gov

A variety of derivatives of this compound have been synthesized for different research purposes. For instance, the synthesis of 3,5-dimethoxy-4-hydroxyphenyl glyoxal has been described, starting from 2,6-dimethoxyphenol (B48157) and anhydrous chloral. prepchem.com Furthermore, a series of Lissodendrin B analogues have been designed and synthesized to explore their biological activities. mdpi.com

The following table summarizes some of the key synthetic methods for this compound:

| Starting Material | Reagents and Conditions | Product | Reference |

| p-Hydroxyacetophenone | Oxidizing agents | This compound | smolecule.com |

| p-Hydroxyacetophenone | Methylnitrite, Methanol, HCl | 4-Hydroxyphenylglyoxal | google.com |

| Glyoxal | Enzymatic conversion, then chemical modification | This compound | smolecule.com |

| Phenol | Glyoxylic acid | This compound | smolecule.com |

| 2,6-Dimethoxyphenol | Anhydrous chloral, catalyst | 3,5-Dimethoxy-4-hydroxyphenyl glyoxal | prepchem.com |

Reaction Mechanisms and Chemical Transformations of P Hydroxyphenyl Glyoxal

Reactivity of the Glyoxal (B1671930) Moiety

The glyoxal group (-COCHO) is characterized by two adjacent, highly electrophilic carbonyl carbons. This feature makes it susceptible to a variety of nucleophilic attacks and intramolecular rearrangements. Aryl glyoxals are noted for their high reactivity, often exceeding that of simple aldehydes like benzaldehyde, due to the electron-withdrawing nature of the adjacent ketone group. nih.govrsc.org

Aldol (B89426) Condensation Reactions Involving Aryl Glyoxal

Aryl glyoxals are effective electrophiles in aldol reactions, which are crucial for forming carbon-carbon bonds. nih.govlibretexts.org In these reactions, an enol or enolate ion adds to one of the carbonyl groups of the glyoxal. libretexts.org The presence of two carbonyl groups in (p-Hydroxyphenyl)glyoxal offers multiple sites for reaction. Typically, the aldehyde carbonyl is more reactive towards nucleophilic attack than the ketone carbonyl.

Organocatalytic asymmetric aldol additions of hydroxyacetone (B41140) to arylglyoxals have been shown to produce chiral 2,3-dihydroxy-1,4-diones with high efficiency and stereoselectivity. nih.gov While specific studies on this compound in this context are not detailed, its behavior is expected to align with other aryl glyoxals. The reaction involves the nucleophilic attack of an enolate, derived from a ketone or aldehyde with an α-hydrogen, on a carbonyl group of the glyoxal, followed by dehydration to yield a conjugated enone. wikipedia.org

Cannizzaro Reaction Pathways of Glyoxal and its Derivatives

The Cannizzaro reaction is a characteristic disproportionation of aldehydes that lack α-hydrogens, like glyoxals, in the presence of a strong base. nih.govadichemistry.com For glyoxal and its derivatives, this reaction can occur intramolecularly. One aldehyde group is oxidized to a carboxylic acid, while the other is reduced to an alcohol. nih.govbeilstein-journals.org In the case of this compound, an intramolecular Cannizzaro reaction would yield (p-hydroxyphenyl)glycolic acid (more commonly known as p-hydroxymandelic acid).

The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on one carbonyl carbon, forming a tetrahedral intermediate. nih.govadichemistry.com This is followed by a rate-determining hydride transfer from this intermediate to the adjacent carbonyl carbon. youtube.com This intramolecular process is generally faster than its intermolecular counterpart because the reacting groups are held in close proximity within the same molecule. stackexchange.com Studies on phenylglyoxal (B86788) have shown that the intramolecular Cannizzaro reaction proceeds efficiently, and this pathway is dominant for this compound as well. stackexchange.comasianpubs.orgcdnsciencepub.com Lewis acids such as Cr(ClO₄)₃ can also catalyze this transformation. nih.govresearchgate.net

Table 1: Comparison of Intermolecular vs. Intramolecular Cannizzaro Reactions

| Feature | Intermolecular Cannizzaro | Intramolecular Cannizzaro (in Glyoxals) |

|---|---|---|

| Reactants | Two separate aldehyde molecules | One molecule containing two aldehyde groups |

| Products | One alcohol molecule and one carboxylic acid molecule | A single molecule containing both alcohol and carboxylic acid functional groups (a hydroxy acid) |

| Relative Rate | Slower, requires collision of two molecules | Faster, due to proximity of reacting groups |

| Example Product from this compound | N/A | p-Hydroxymandelic acid |

Reactions with Nucleophiles in Organic Synthesis

The electrophilic nature of the dual carbonyl centers in aryl glyoxals makes them valuable synthons for creating heterocyclic compounds. nih.govrsc.org They readily react with a wide range of nucleophiles.

With Amines: Primary amines react with aryl glyoxals to form imines. This reaction can be the initial step in multicomponent reactions for synthesizing complex molecules like substituted furans. nih.govrsc.org

With Arginine: this compound is known to react specifically with arginine residues in proteins under mild conditions (pH 7-9). gbiosciences.comcephamls.com This specificity makes it a useful reagent in proteomics for modifying and quantifying arginine content. gbiosciences.com

With other C-nucleophiles: Aryl glyoxals participate in reactions with compounds like 1,3-indanedione and Meldrum's acid, leading to the formation of various oxygen-containing heterocycles through a sequence of Michael additions and intramolecular cyclizations. nih.gov

Reactions at the Hydroxyphenyl Moiety

The hydroxyphenyl group consists of a stable aromatic ring and a reactive phenolic hydroxyl group. Its reactivity is distinct from that of the glyoxal moiety.

Electrophilic Aromatic Substitution Potentials

The benzene (B151609) ring of this compound is subject to electrophilic aromatic substitution. The regioselectivity of this substitution is determined by the directing effects of the two substituents: the hydroxyl (-OH) group and the glyoxal (-COCHO) group.

Hydroxyl Group (-OH): This is a strongly activating group and an ortho, para-director. libretexts.orgsavemyexams.com It increases the electron density of the aromatic ring, particularly at the positions ortho and para to it, making the ring more susceptible to attack by electrophiles. savemyexams.comwikipedia.org

Glyoxal Group (-COCHO): This is a deactivating group and a meta-director. It withdraws electron density from the ring, making substitution slower compared to benzene. libretexts.org

In this compound, these groups are para to each other. The powerful activating and ortho-directing effect of the hydroxyl group dominates the deactivating, meta-directing effect of the glyoxal group. Therefore, incoming electrophiles will be directed to the positions ortho to the hydroxyl group (and meta to the glyoxal group).

Table 2: Directing Effects on Electrophilic Aromatic Substitution for this compound

| Substituent | Position on Ring | Activating/Deactivating | Directing Effect | Predicted Substitution Site |

|---|---|---|---|---|

| Hydroxyl (-OH) | C1 | Strongly Activating | ortho, para | C2, C6 |

| Glyoxal (-COCHO) | C4 | Deactivating | meta | C2, C6 |

Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. mlsu.ac.in For this compound, these reactions would be expected to yield 2-substituted or 2,6-disubstituted products.

Phenolic Hydroxyl Group Reactivity in Condensation Reactions

The hydroxyl group of a phenol (B47542) is weakly acidic and can participate in various reactions, including condensation reactions to form ethers and esters. savemyexams.comyoutube.com While the C-O bond of the phenol is very stable and does not typically undergo nucleophilic substitution or elimination, the O-H bond is reactive. youtube.comlibretexts.org

Phenols can be converted into ethers via the Williamson ether synthesis, which involves deprotonating the phenol with a strong base to form a phenoxide ion, followed by reaction with an alkyl halide. Similarly, esterification can be achieved by reacting the phenol with an acyl chloride or acid anhydride (B1165640) in the presence of a base. These reactions would transform the hydroxyl group of this compound, leaving the glyoxal moiety available for further transformations.

This compound in Crosslinking Reactions

This compound, a derivative of glyoxal, participates in significant crosslinking reactions, particularly with complex biopolymers like lignin (B12514952). These reactions are fundamental to the development of bio-based adhesives and materials, offering an alternative to traditional formaldehyde-based resins. The process, known as glyoxalation, enhances the reactivity of lignin, enabling the formation of robust, three-dimensional polymer networks.

The glyoxalation of lignin involves the chemical modification of lignin with glyoxal or its derivatives, such as this compound, in an alkaline environment. google.com This reaction primarily targets the hydroxyl groups present in the lignin structure. researchgate.net The process introduces reactive aldehyde and acetal (B89532) functionalities onto the lignin macromolecule. researchgate.net This modification is crucial because crude lignin typically exhibits low reactivity, which can hinder its direct use in replacing more reactive phenols in adhesive formulations. google.com

The reaction is typically carried out by dissolving lignin in an alkaline solution, such as aqueous sodium hydroxide, and then adding the glyoxal solution. google.com The introduction of these new functional groups effectively increases the reactivity of the lignin polymer. researchgate.net The modified, or glyoxalated, lignin can then undergo further crosslinking through condensation reactions, leading to the formation of a stable network. ncsu.edu This increased reactivity makes glyoxalated lignin a more suitable raw material for adhesive formulations. researchgate.net

The crosslinking of lignin with glyoxal leads to the formation of new chemical bonds, specifically methylene (B1212753) and glyoxylene linkages. rsc.orgrsc.org Spectroscopic analyses, such as Fourier Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR), have confirmed the successful integration of glyoxal into phenolic structures, resulting in these linkages during resin synthesis. rsc.orgrsc.org

These linkages create a robust three-dimensional network structure, which is essential for the performance of the resulting adhesive or material. rsc.org The formation of methylene bridges is a key step in the further crosslinking of glyoxalated lignin during the condensation reaction phase. ncsu.edu The presence of these linkages is evidenced by characteristic signals in spectroscopic analyses, such as the alkane C–H stretch in the 3000–2700 cm⁻¹ region in FT-IR spectra. rsc.org

The efficiency and outcome of the condensation reactions involving glyoxalated lignin are significantly influenced by process parameters, particularly pH and temperature. The glyoxalation reaction itself is conducted under alkaline conditions, as a basic medium favors the introduction of reactive groups onto the lignin molecules. google.comncsu.edu

Studies have shown that optimal reaction conditions are crucial for achieving the desired level of modification and subsequent crosslinking. The reaction is typically performed at elevated temperatures to ensure a sufficient reaction rate. Greater curing temperatures can lead to a higher degree of cross-linking between the resin components. researchgate.net

| Parameter | Optimal Range/Value | Rationale | Source |

| pH | 10 to 13 | An alkaline medium is required to dissolve the lignin and facilitate the glyoxalation reaction. | google.com |

| Temperature | 50°C to 70°C | Elevated temperatures increase the reaction rate for the glyoxalation process. Higher curing temperatures promote cross-linking. | google.comresearchgate.net |

This table presents typical conditions for the glyoxalation of lignin, which are foundational for the subsequent condensation reactions.

Interaction with Biological Macromolecules

This compound is also known for its ability to react with and modify biological macromolecules. Its interaction with proteins, specifically with certain amino acid residues, has been a subject of biochemical investigation.

This compound (HPGO) is recognized as an arginine-modifying reagent. nih.gov The guanidino group of the arginine residue is the primary site of reaction. This modification is a type of post-translational modification that can alter the structure and function of proteins. The reaction between HPGO and arginine residues leads to the formation of advanced glycation end products (AGEs). researchgate.net

The kinetics of the reaction between this compound and arginine have been investigated spectrophotometrically. nih.gov The reaction rate is notably influenced by the presence of other substances, such as borate (B1201080). nih.gov

Time-resolved spectra of the reaction between HPGO and arginine compounds have revealed the formation of at least two distinct, spectrophotometrically identifiable intermediate species. nih.gov One intermediate does not absorb at 336 nm, while another shows absorption at 458 nm. nih.gov Interestingly, the intermediate that absorbs at 458 nm is not detected when the reaction occurs in the presence of borate. nih.gov

| Reagent | Reaction Condition | Relative Initial Rate | Source |

| Phenylglyoxal (PGO) | pH 9.0, without borate | 15 to 20 | nih.gov |

| This compound (HPGO) | pH 9.0, without borate | 1 | nih.gov |

| Phenylglyoxal (PGO) | pH 9.0, with borate | 1.6 | nih.gov |

| This compound (HPGO) | pH 9.0, with borate | 1 | nih.gov |

This table compares the initial reaction rates of Phenylglyoxal (PGO) and this compound (HPGO) with arginyl compounds under different conditions, with HPGO's rate normalized to 1 for comparison.

Arginine Modification by this compound

Spectrophotometric Monitoring of Arginine Adducts

The reaction of this compound (HPG) with the guanidinium (B1211019) group of arginine residues results in the formation of a stable adduct that exhibits a distinct ultraviolet (UV) absorbance, allowing for the quantitative monitoring of the modification reaction. This spectrophotometric property is a key feature of HPG as a reagent for studying arginine residues in proteins and peptides.

The formation of the HPG-arginine adduct leads to a significant increase in absorbance at approximately 340 nm. This change in the absorption spectrum is directly proportional to the extent of arginine modification, a principle that follows the Beer-Lambert Law. The reaction is typically carried out under mild alkaline conditions, with an optimal pH range of 7 to 9, and at room temperature (around 25°C).

Time-resolved spectrophotometry of the reaction between HPG and arginine compounds has revealed a complex reaction pathway. Unlike the simpler spectral changes observed with phenylglyoxal (PGO), the reaction with HPG involves at least two identifiable intermediates. One intermediate does not absorb at 336 nm, while another transient species shows an absorbance maximum at 458 nm. The presence of borate in the reaction buffer can influence the reaction pathway, as evidenced by the disappearance of the 458 nm absorbing intermediate.

HPG is often favored over other arginine-specific reagents due to its advantageous chemical properties. For instance, it is more water-soluble than phenylglyoxal and more resistant to oxidation compared to p-nitrophenylglyoxal, enhancing its utility in aqueous buffer systems commonly used for biological studies.

Table 1: Spectrophotometric and Reaction Properties of this compound with Arginine

| Property | Value/Description |

| Wavelength of Maximum Absorbance (λmax) | ~340 nm |

| Optimal pH Range | 7.0 - 9.0 |

| Optimal Temperature | 25°C |

| Intermediates Detected | Non-absorbing species at 336 nm; Absorbing species at 458 nm (in the absence of borate) |

| Key Advantages | High water solubility, resistance to oxidation |

Sulfhydryl Group Modifications

While this compound is primarily recognized for its high specificity towards arginine residues, like other α-dicarbonyl compounds, it possesses the potential to react with other nucleophilic amino acid side chains, most notably the sulfhydryl (thiol) group of cysteine residues. Glyoxals are reactive electrophilic species that can interact with various biological nucleophiles, including the thiol group of free cysteine or cysteine residues within proteins.

Research has indicated that phenylglyoxal and its derivatives, including this compound, can react with cysteine residues. For example, studies on the α subunit of tryptophan synthase have investigated the reaction of both phenylglyoxal and this compound with both arginine and cysteine residues. The high nucleophilicity of the thiolate anion (the deprotonated form of the sulfhydryl group) makes it a potential target for electrophilic attack by the carbonyl carbons of HPG.

It is important to note that the specificity of HPG for arginine is generally high under controlled conditions (e.g., pH 7-9). However, the possibility of side reactions with highly reactive sulfhydryl groups should be considered, particularly in proteins where a cysteine residue is located in a sterically accessible and chemically favorable environment.

Applications of P Hydroxyphenyl Glyoxal in Advanced Materials and Chemical Synthesis

As a Building Block in Complex Molecule Synthesis

The dual reactivity of (p-Hydroxyphenyl)glyoxal makes it an important intermediate in the field of organic synthesis. It participates in a wide array of chemical transformations to create diverse and complex molecular architectures.

Heteroaromatic compounds are essential structural motifs in many biologically active molecules and functional materials. The 1,2-dicarbonyl structure of glyoxals is a key precursor for forming various heterocyclic rings.

Furans : The synthesis of furans can be achieved through the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds organic-chemistry.org. This compound can be incorporated into reaction schemes that generate the necessary 1,4-dicarbonyl intermediate, leading to the formation of furan (B31954) rings bearing a p-hydroxyphenyl substituent. These reactions are pivotal for producing highly functionalized furans from readily available starting materials organic-chemistry.org.

Quinolones : While direct synthesis pathways for quinolones using this compound are less commonly detailed, the fundamental Conrad-Limpach-Knorr reaction for quinolone synthesis involves the cyclization of β-ketoesters with anilines mdpi.com. The reactive dicarbonyl functionality of this compound allows it to be a potential starting material for creating specialized intermediates that can participate in similar cyclization reactions to form the quinolone scaffold.

This compound is a structural component found in certain marine natural products, making it a key target in their total synthesis.

Lissodendrin B is a 2-aminoimidazole alkaloid that features a rare this compound moiety. mdpi.comnih.gov Its total synthesis highlights the importance of incorporating this specific chemical group. In a reported 10-step synthesis, the core imidazole (B134444) structure was first constructed, and the α-diketone (glyoxal) feature was introduced in the later stages through the oxidation of a triple bond. mdpi.comnih.gov The successful completion of this synthesis provides a pathway for producing Lissodendrin B and its analogs for further biological studies. mdpi.comnih.gov

The reactive nature of this compound makes it a useful precursor for various pharmaceutical intermediates. It is known to react specifically with arginine residues in proteins, a property that is leveraged in biochemical studies. nih.govgbiosciences.com Its ability to participate in the synthesis of heteroaromatic systems like pyrazines and imidazoles is particularly relevant, as these structures are prevalent in many pharmaceutical compounds. nih.govmdpi.com For example, the synthesis of the coelenterazine (B1669285) precursor 2-amino-3-benzyl-5-(p-hydroxyphenyl)pyrazine demonstrates its role in creating complex molecules with significant biological relevance. nih.govresearchgate.net

In Polymer and Resin Chemistry

Beyond its role in synthesizing discrete molecules, this compound chemistry is integral to the development of sustainable polymers and resins, particularly in the creation of bio-based adhesives.

Lignin (B12514952), a complex polymer rich in phenolic structures like p-hydroxyphenyl units, is an abundant and renewable resource from biomass. doria.fi Researchers have successfully used lignin in combination with glyoxal (B1671930) to create fully bio-based, formaldehyde-free wood adhesives. acs.orgresearchgate.net In this process, the p-hydroxyphenyl groups within the lignin structure react with glyoxal under alkaline conditions to form a cross-linked polymer network. acs.org

Studies have shown that lignin-glyoxal (LG) resins exhibit a significant increase in molecular weight compared to the starting lignin, confirming the successful formation of a prepolymer network. acs.orgresearchgate.net These adhesives have demonstrated promising performance for interior-grade wood products. acs.org

| Sample | Number Average Molecular Weight (Mn) (Da) | Weight Average Molecular Weight (Mw) (Da) | Polydispersity Index (PDI) |

|---|---|---|---|

| Lignin | 1710 | 3690 | 2.2 |

| Lignin-Formaldehyde Resin | 2680 | 10420 | 3.9 |

| Lignin-Glyoxal Resin | 2720 | 11050 | 4.1 |

Data sourced from a study on biobased wood adhesives. acs.org

The formulated lignin-glyoxal adhesives have shown high dry adhesion strength, making them a viable green alternative for producing interior-grade plywood and other engineered woods. acs.org

| Adhesive Type | Dry Adhesion Strength (MPa) | Wet Adhesion Test (Boiling Water) | Wood Failure (%) |

|---|---|---|---|

| Lignin-Glyoxal | 3.9 | Failed | >90% |

Data reflects performance for interior applications. acs.org

A primary driver for the development of lignin-glyoxal adhesives is the need to replace formaldehyde-based resins, such as phenol-formaldehyde adhesives. greyb.com Formaldehyde (B43269) is a toxic compound, and its use in wood products is a significant health and environmental concern. greyb.com

Lignin-glyoxal adhesives offer a direct, bio-based replacement strategy. acs.orgmdpi.com By utilizing glyoxal, a less toxic dialdehyde (B1249045), in combination with lignin, it is possible to completely eliminate both petroleum-based phenol (B47542) and formaldehyde from the adhesive formulation. researchgate.net Research has demonstrated that by optimizing the formulation, lignin-glyoxal resins can achieve properties comparable to conventional adhesives for certain applications, representing a critical step toward more sustainable and safer building materials. doria.fiacs.org

Lignin-Glyoxal Adhesives as Bio-based Alternatives

Crosslinking Mechanisms in Lignin-Glyoxal Resins

The reaction between lignin and glyoxal, a dialdehyde, results in the formation of a crosslinked, three-dimensional network, creating a robust thermoset resin. rsc.org This process is fundamental to the production of bio-based adhesives and composites. The primary crosslinking mechanisms involve the reaction of glyoxal with the phenolic units of lignin, particularly at the vacant ortho positions relative to the phenolic hydroxyl group. researchgate.net

Under alkaline conditions, which are typical for synthesizing these resins, glyoxal reacts with lignin's phenolic hydroxyl groups. rsc.org This leads to the formation of various linkages that create the polymeric network. Key reactions include:

Formation of Glyoxylene and Methylene (B1212753) Linkages: Spectroscopic studies have confirmed the integration of glyoxal into the phenolic structures of lignin, leading to the formation of glyoxylene and methylene bridges between lignin units. rsc.org

Ether Bond Formation: The reaction can also result in the formation of ether bonds, contributing to the self-crosslinking of glyoxalated lignin.

Involvement of -CH-(OH)- Groups: In systems also containing furfuryl alcohol, it is suggested that –CH–(OH)– groups formed from the reaction between furfuryl alcohol and glyoxal can participate in crosslinking the lignin. researchgate.netresearchgate.net

Influence of Lignin Monomer Content (p-hydroxyphenyl units) on Reactivity

The reactivity of lignin with glyoxal is significantly influenced by its monomeric composition, specifically the content of p-hydroxyphenyl (H), guaiacyl (G), and syringyl (S) units. researchgate.net For the synthesis of lignin-based phenolic resins, aldehydes like glyoxal primarily react with the p-hydroxyphenyl and guaiacyl units. researchgate.net

The key factor is the number of available reactive sites on these units, which are the vacant positions on the aromatic ring ortho to the phenolic hydroxyl group. researchgate.net

p-Hydroxyphenyl (H) units have two reactive sites.

Guaiacyl (G) units have only one reactive site.

Syringyl (S) units have no vacant ortho positions and are therefore unreactive in this context.

Enhancement of Material Properties through Crosslinking

The crosslinking of lignin with glyoxal leads to significant improvements in the material properties of the resulting resins and composites, making them viable alternatives to conventional formaldehyde-based adhesives. rsc.org The formation of a robust polymeric network results in a notable increase in the average molecular weight of the resin; for example, a lignin-glyoxal resin was found to have a threefold higher average molecular weight than the initial lignin. researchgate.netacs.org

This structural enhancement translates into improved thermal and mechanical properties. While lignin-glyoxal resins may require a higher curing temperature (e.g., 167 °C) compared to conventional phenol-formaldehyde resins (142 °C), their rate and degree of cure can be similar or even superior. researchgate.netacs.org

Mechanical Performance of Lignin-Glyoxal Adhesives:

A key application is in wood adhesives, where lignin-glyoxal formulations have demonstrated impressive performance.

Dry Adhesion Strength: A fully biobased adhesive made from corn stover lignin and glyoxal showed a high dry adhesion strength of 3.9 MPa, with over 90% wood failure, indicating a strong bond. researchgate.netacs.org

Water Resistance: Although the same adhesive did not pass a boiling water test for wet adhesion, it exhibited excellent stability in room temperature water, remaining intact after one week of immersion. researchgate.netacs.org

The properties of these resins can be further tailored by incorporating additives. For instance, adding an epoxy resin to a phenol-lignin-glyoxal (PLG) system has been shown to enhance performance significantly. bohrium.com The epoxy can react with functional groups on the PLG resin, leading to a more cross-linked structure. bohrium.comcnrs.fr This modification results in a shorter gel time, increased viscosity, and a lower curing temperature. bohrium.comconsensus.app Consequently, plywood panels bonded with the epoxy-modified PLG resin exhibit lower water absorption and improved shear strength. bohrium.comconsensus.app

Table 1: Effect of Epoxy Resin Addition on Phenol-Lignin-Glyoxal (PLG) Resin Properties

| Property | PLG Control | PLG + 3% Epoxy | PLG + 5% Epoxy | PLG + 7% Epoxy |

|---|---|---|---|---|

| Viscosity (mPa.s) | 280 | 310 | 335 | 360 |

| Gel Time (s) | 2250 | 1740 | 1430 | 1145 |

| Curing Temperature (°C) | 112 | 101 | 96 | 92 |

| Dry Shear Strength (MPa) | 1.14 | 1.34 | 1.51 | 1.62 |

| Wet Shear Strength (MPa) | 0.45 | 0.62 | 0.75 | 0.83 |

Data sourced from studies on modifying lignin-glyoxal based resins. bohrium.com

Table 2: Properties of Urea-Lignin-Glyoxal (ULG) Resins with Epoxy Addition

| Property | ULG Control | ULG + 1% Epoxy | ULG + 3% Epoxy | ULG + 5% Epoxy |

|---|---|---|---|---|

| Viscosity (mPa.s) | 245 | 290 | 320 | 360 |

| Gel Time (s) | 1440 | 1020 | 830 | 645 |

| Dry Shear Strength (MPa) | 0.95 | 1.12 | 1.34 | 1.45 |

| Wet Shear Strength (MPa) | 0.20 | 0.34 | 0.45 | 0.53 |

Data sourced from research on urea-lignin-glyoxal resins modified with epoxy. cnrs.fr

Analytical and Spectroscopic Characterization in Research

Spectrophotometric Methods for Detection and Quantification

Spectrophotometry serves as a direct and efficient method for the detection and quantification of (p-Hydroxyphenyl)glyoxal, particularly in the context of its reactions with other molecules.

The reaction of this compound with specific functional groups, such as the arginine residues in proteins, leads to the formation of new products with distinct absorbance characteristics. A notable application of this is the reaction with arginine, which results in a significant increase in absorbance at approximately 340 nm cephamls.com. This change in the UV-visible spectrum allows researchers to monitor the progress of the reaction in real-time. By tracking the absorbance at this wavelength, one can determine the rate and extent of the modification of arginine residues by this compound. This method is valuable for kinetic studies and for quantifying the extent of protein modification. The principle relies on Beer's law, where the absorbance is directly proportional to the concentration of the absorbing species, making it a quantitative tool. nih.gov

Chromatographic Techniques in Analysis

Chromatographic methods, especially High-Performance Liquid Chromatography (HPLC), are indispensable for the separation and quantification of this compound from complex mixtures.

Direct detection of glyoxals, including this compound, by HPLC can be challenging due to their potential for low UV absorbance and high polarity. To overcome this, pre-column derivatization is a commonly employed strategy to enhance detection sensitivity and selectivity. asianpubs.org This process involves reacting the glyoxal (B1671930) with a derivatizing agent to form a stable, highly responsive derivative. For instance, reagents like 4-nitro-1,2-phenylenediamine or 4-methoxy-o-phenylenediamine are used to convert α-dicarbonyl compounds into quinoxaline (B1680401) derivatives. asianpubs.orgnih.govresearchgate.net These derivatives often exhibit strong UV absorbance or fluorescence, allowing for much lower limits of detection. nih.govresearchgate.net The derivatized sample is then injected into an HPLC system, typically with a reversed-phase column (like a C18 column), for separation and quantification. asianpubs.orgnih.gov

Table 1: Common Derivatization Reagents for HPLC Analysis of Glyoxals

| Derivatizing Agent | Resulting Derivative | Detection Method |

| 4-nitro-1,2-phenylenediamine | Quinoxaline | Photodiode Array (UV) asianpubs.org |

| 4-methoxy-o-phenylenediamine | Fluorescent Quinoxaline | Fluorimetric nih.govresearchgate.net |

| Phenylisothiocyanate (PITC) | Phenylthiocarbamyl (PTC) | UV |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of this compound and for analyzing specific functional groups in related chemical systems.

The precise molecular structure of this compound is confirmed using a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

¹H NMR: This technique provides information about the chemical environment of the hydrogen atoms in the molecule. It reveals the number of different types of protons, their relative numbers, and their connectivity through spin-spin coupling. For this compound, one would expect distinct signals for the aromatic protons on the phenyl ring and the aldehydic proton.

¹³C NMR: This method identifies the different carbon environments within the molecule. The spectrum would show separate signals for the carbonyl carbons of the glyoxal moiety and the carbons of the p-hydroxyphenyl group.

2D-NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to assemble the complete molecular structure.

COSY spectra show correlations between protons that are coupled to each other, helping to establish the arrangement of protons on the aromatic ring.

HSQC spectra correlate protons with the carbon atoms to which they are directly attached, linking the ¹H and ¹³C assignments. mdpi.com

HMBC spectra reveal correlations between protons and carbons over two or three bonds, which is crucial for connecting the p-hydroxyphenyl group to the glyoxal moiety.

Table 2: Predicted NMR Data for this compound

| Atom Type | Technique | Predicted Chemical Shift (ppm) | Notes |

| Aromatic Protons | ¹H NMR | ~6.9-7.8 | Two distinct signals (doublets) due to para-substitution. |

| Aldehydic Proton | ¹H NMR | ~9.5-9.7 | Characteristic downfield shift for an aldehyde proton. |

| Hydroxyl Proton | ¹H NMR | Variable | Position depends on solvent and concentration. |

| Aromatic Carbons | ¹³C NMR | ~115-160 | Signals for the four distinct aromatic carbon environments. |

| Carbonyl Carbons | ¹³C NMR | ~180-200 | Two signals expected for the ketone and aldehyde carbons. |

While not typically used for the direct analysis of this compound itself, ³¹P-NMR is a valuable quantitative technique for analyzing hydroxyl groups in more complex systems where p-hydroxyphenyl units may be present, such as in lignins or tannins. osti.govnih.gov The method involves a chemical derivatization step where the hydroxyl groups in the sample are reacted with a phosphorus-containing reagent, a process known as phosphitylation. nih.govmeasurlabs.com

The phosphitylated sample is then analyzed by ³¹P-NMR spectroscopy. The resulting phosphorus signals appear at different chemical shifts depending on the type of hydroxyl group they are attached to (e.g., aliphatic, carboxylic acid, or various types of phenolic hydroxyls like guaiacyl, syringyl, and p-hydroxyphenyl). measurlabs.com By integrating the signals in the ³¹P-NMR spectrum and comparing them to an internal standard added in a known quantity, the precise amount of each type of hydroxyl group can be calculated in mmol/g. measurlabs.comresearchgate.net This technique offers high signal resolution and provides comprehensive quantitative data on hydroxyl group content from a single spectrum. osti.govnih.gov

Mass Spectrometry for Molecular Characterization

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight and elucidate the structure of compounds. In the analysis of this compound, this method provides precise data on its mass and offers insights into its structural components through fragmentation analysis.

The exact mass of this compound has been determined to be 150.031694049 Da. nih.govlookchem.com In mass spectrometry, this value corresponds to the molecular ion peak (M+), which confirms the elemental composition of the molecule as C8H6O3. nih.govchemspider.com

The fragmentation pattern observed in the mass spectrum provides further structural verification. A primary characteristic of the mass spectrum of this compound is the presence of a significant peak at a mass-to-charge ratio (m/z) of 121. nih.gov This major fragment results from the cleavage of the bond between the two carbonyl carbons and the subsequent loss of the formyl group (-CHO). The resulting stable acylium ion, [p-hydroxyphenylcarbonyl]+, is responsible for this prominent peak. General principles of mass spectrometry indicate that aromatic aldehydes and ketones often undergo cleavage at the bonds adjacent to the carbonyl group. libretexts.org

The table below summarizes the key mass spectrometric data for this compound.

| Attribute | Value |

|---|---|

| Molecular Formula | C8H6O3 |

| Exact Mass | 150.031694049 Da |

| Molecular Ion (M+) m/z | 150 |

| Major Fragment Ion m/z | 121 |

| Identity of Major Fragment | [HO-C6H4-CO]+ |

Theoretical and Computational Studies of P Hydroxyphenyl Glyoxal

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of (p-hydroxyphenyl)glyoxal. They offer insights into the molecule's stability, electronic properties, and potential for chemical transformation.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic and structural properties of molecules. For aromatic compounds containing hydroxyl and carbonyl groups, such as this compound, DFT calculations, particularly with hybrid functionals like B3LYP and M06-2X combined with basis sets like 6-311++G(d,p), are employed to optimize the molecular geometry and predict various electronic parameters. scribd.comresearchgate.netuomustansiriyah.edu.iq

The optimization process determines the most stable three-dimensional arrangement of atoms in the molecule by finding the minimum energy structure. From this optimized geometry, key electronic properties can be calculated. For instance, in a similar molecule, 4-hydroxybenzaldehyde (B117250), DFT calculations have been used to determine parameters like chemical potential, chemical hardness, and the electrophilicity index, which are crucial for understanding the molecule's reactivity. mdpi.com The calculated bond lengths, bond angles, and Mulliken atomic charges provide a detailed picture of the charge distribution and bonding within the this compound molecule. researchgate.netuomustansiriyah.edu.iq

Table 1: Representative Electronic Properties Calculated using DFT Note: These are illustrative values based on calculations for structurally similar molecules like 4-hydroxybenzaldehyde and other phenolic compounds.

| Parameter | Description | Typical Calculated Value Range |

|---|---|---|

| Dipole Moment (Debye) | Measures the polarity of the molecule. | 2.0 - 4.0 D |

| Chemical Hardness (η) | Measures resistance to change in electron distribution. | ~2.5 eV |

| Chemical Potential (µ) | Related to the escaping tendency of electrons from a system. | ~-3.5 eV |

| Electrophilicity Index (ω) | Measures the propensity of a species to accept electrons. | ~2.4 eV |

This compound possesses rotational freedom around the single bonds connecting the phenyl ring, the hydroxyl group, and the glyoxal (B1671930) moiety. This allows the molecule to exist in various spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers, which correspond to energy minima on the potential energy surface. science.gov

Computational methods can systematically rotate dihedral angles and calculate the corresponding energy to map out this surface. The lowest energy conformer represents the most probable structure of the molecule under given conditions. Studies on similar molecules have shown that while bond lengths and angles may not vary significantly between different conformers, the dihedral angles can change substantially. science.gov The relative energies of different conformers indicate their population at thermal equilibrium. Identifying these stable structures is crucial as the molecular conformation can significantly influence its reactivity and interactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical stability and reactivity. nih.govnih.gov A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich hydroxyphenyl ring, while the LUMO would be centered on the electron-deficient dicarbonyl (glyoxal) portion. This distribution dictates the molecule's behavior as an electron donor (from the HOMO) and an electron acceptor (at the LUMO). The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. researchgate.net Theoretical calculations for related aromatic aldehydes suggest a HOMO-LUMO gap in the range of 4.5 to 5.0 eV. mdpi.comnih.gov

Table 2: Frontier Molecular Orbital Data for a Structurally Similar Compound (4-Hydroxybenzaldehyde)

| Orbital | Energy (eV) | Characteristic |

|---|---|---|

| HOMO | -6.30 | Electron-donating ability |

| LUMO | -1.29 | Electron-accepting ability |

| Energy Gap (ΔE) | 5.01 | Indicates chemical stability |

Source: Data adapted from studies on 4-hydroxybenzaldehyde. researchgate.netmdpi.com

Reaction Mechanism and Kinetics Modeling

Computational modeling is instrumental in elucidating the mechanisms and kinetics of chemical reactions, such as the atmospheric oxidation of this compound.

The hydroxyl (OH) radical is a key oxidant in the atmosphere. Theoretical studies on the reaction between glyoxal and OH radicals have shown that the primary mechanism is hydrogen abstraction from one of the aldehydic C-H bonds. nih.govnih.gov This reaction proceeds through the formation of a pre-reaction complex, followed by a transition state, leading to the formation of water and a glyoxal radical (HC(O)CO). nih.gov

Given the structure of this compound, it presents multiple sites for OH radical attack: the aldehydic hydrogen, the phenolic hydrogen, and the aromatic ring itself. Computational studies on phenols and aromatic amino acids suggest that both hydrogen abstraction from the hydroxyl group and OH addition to the aromatic ring are viable pathways. nih.govscienceopen.com The specific reaction rates and branching ratios depend on the activation energies for each pathway, which can be calculated using quantum chemistry. scienceopen.com Methods like Canonical Variational Theory (CVT) with Small-Curvature Tunneling (SCT) corrections are often used to calculate temperature-dependent rate coefficients. nih.gov

A complete understanding of a reaction mechanism requires the characterization of all stationary points on the potential energy surface, including reactants, products, reaction intermediates, and transition states. nih.gov For the reaction of this compound with OH radicals, computational models can predict the geometries and energies of the transition states for each possible reaction channel (e.g., abstraction of the phenolic H vs. the aldehydic H).

The transition state is the highest energy point along the minimum energy path connecting reactants and products. Its energy determines the activation barrier for the reaction. Following the initial reaction, the resulting radical intermediate, such as a phenoxy radical or a glyoxal-type radical, can undergo further reactions. For example, the HC(O)CO radical formed from glyoxal is known to be energetically excited and can promptly dissociate into an HCO radical and carbon monoxide (CO) before its excess energy is removed. nih.gov Computational modeling can trace these subsequent reaction steps, predicting the formation of various intermediates and final products, thereby providing a complete, molecular-level description of the reaction pathway. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational methods used to understand the physical movement of atoms and molecules over time. These simulations can provide detailed insights into the conformational changes, interaction energies, and binding affinities of a molecule like this compound with other substances at an atomic level.

Studies of Interactions with Biological Macromolecules

While specific molecular dynamics studies explicitly detailing the interaction of this compound with biological macromolecules such as proteins or nucleic acids are not found in the surveyed literature, the general approach for such an investigation is well-established. These simulations are crucial for predicting how a small molecule might behave in a biological system, for instance, in drug design or toxicology studies.

A typical MD simulation study would involve modeling the binding of this compound to the active site of a target protein. Researchers would analyze various interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, to determine the stability and nature of the binding. Key parameters often evaluated in these simulations are summarized in the table below, which represents a template for potential research findings.

Table 1: Illustrative Parameters for MD Simulation of this compound with a Generic Protein Target This table is a hypothetical representation of data that would be generated from such a study.

| Simulation Parameter | Description | Potential Finding for this compound |

|---|---|---|

| Binding Affinity (kcal/mol) | The free energy change when the compound binds to the macromolecule. A more negative value indicates stronger binding. | Would quantify the strength of interaction with the protein's binding pocket. |

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of the superimposed molecule and a reference structure over time, indicating conformational stability. | A low RMSD would suggest a stable binding pose within the active site. |

| Hydrogen Bond Analysis | Identifies the number and duration of hydrogen bonds formed between the compound and the macromolecule. | Would reveal key amino acid residues involved in anchoring the compound. |

| Interaction Energy | The sum of electrostatic and van der Waals energies between the compound and the macromolecule. | Helps to understand the primary forces driving the binding interaction. |

Predictive Modeling for Material Science Applications

Predictive modeling uses computational methods to forecast the physical and chemical properties of materials. For a compound like this compound, this could involve predicting its performance as a component in polymers or adhesives, thereby guiding experimental work and accelerating the development of new materials.

Computational Assessment of Adhesive Performance

Although specific computational assessments of the adhesive performance of this compound are not detailed in existing literature, studies on related phenol- and glyoxal-based resins provide a blueprint for how such an evaluation would be conducted. These models often focus on predicting properties like bond strength, curing behavior, and thermal stability. For instance, research on phenol-lignin-glyoxal (PLG) resins has shown that the addition of glyoxal can influence curing temperatures and mechanical properties.

A computational assessment would typically involve quantum mechanics (QM) and molecular dynamics (MD) simulations to model the cross-linking reactions and the mechanical properties of the resulting polymer network. The goal is to understand how the molecular structure of this compound contributes to the macroscopic performance of the adhesive.

Table 2: Hypothetical Data from a Computational Assessment of this compound-Based Adhesive This table presents a conceptual framework for the types of data that would be generated in a predictive modeling study.

| Predicted Property | Computational Method | Significance for Adhesive Performance |

|---|---|---|

| Glass Transition Temperature (Tg) | Molecular Dynamics (MD) | Indicates the temperature range over which the adhesive transitions from a rigid to a more flexible state. |

| Young's Modulus | MD Simulation | Measures the stiffness of the cured adhesive. A higher value indicates a more rigid material. |

| Bond Dissociation Energy | Quantum Mechanics (QM) | Predicts the energy required to break the chemical bonds formed during curing, relating to the adhesive's strength and durability. |

| Cross-linking Density | MD/Monte Carlo Simulation | Correlates with the mechanical strength and chemical resistance of the final adhesive product. |

Future Research Directions and Emerging Trends for P Hydroxyphenyl Glyoxal

(p-Hydroxyphenyl)glyoxal, a bifunctional carbonyl compound, is poised at the intersection of synthetic chemistry, materials science, and biology. Its unique structure, featuring a reactive glyoxal (B1671930) moiety and a phenolic ring, presents numerous opportunities for innovation. Future research is trending towards greener synthesis, the creation of novel functional materials, a deeper understanding of its biological roles, and the use of powerful computational tools to guide these explorations.

Q & A

Q. What are the primary analytical methods for quantifying glyoxal and methylglyoxal in environmental samples, and how do their detection limits compare?

- Methodological Answer : Glyoxal and methylglyoxal can be quantified using:

- HPLC with derivatization (e.g., DNPH-coated filters): Offers detection limits of ~1.5 ppbv for glyoxal and 1.3 ppbv for methylglyoxal over 4 hours but suffers from poor temporal resolution and interferences .

- Laser-Induced Phosphorescence (LIP) : Achieves high sensitivity (18 pptv LoD for glyoxal per minute) and fast time resolution (3 Hz) .

- Cavity-Enhanced Spectroscopy (CEDOAS/IB-BCEAS) : Provides LoDs of 28.5 pptv (glyoxal) and 170 pptv (methylglyoxal) per minute with single-point in situ measurements .

- Satellite Retrievals (SCIAMACHY, TROPOMI) : Useful for global spatial distribution but require ground validation (e.g., LIP or CEDOAS) to resolve discrepancies in atmospheric models .

Q. How do seasonal and spatial variations affect glyoxal and methylglyoxal concentrations in different ecosystems?

- Methodological Answer : Seasonal peaks correlate with warm, dry periods due to enhanced biogenic emissions (e.g., isoprene) and biomass burning. Spatial variability is highest in tropical regions (e.g., Amazon, Congo Basin) with biogenic and fire-related sources. Researchers should combine satellite data (SCIAMACHY/TROPOMI) with ground-based monitoring to account for regional differences in VOC oxidation pathways .

Q. What laboratory techniques are recommended for preserving glyoxal integrity during sample fixation?

- Methodological Answer : Replace formaldehyde with acid-free glyoxal (GAF) for RNA-compatible fixation. GAF (2% solution) maintains pH neutrality and avoids RNA-protein crosslinking, enabling transcriptome analysis post-staining and flow sorting .

Advanced Research Questions

Q. What mechanisms explain the acid-catalyzed heterogeneous uptake of glyoxal onto particulate matter, and how does relative humidity modulate reaction pathways?

- Methodological Answer : Glyoxal undergoes hydration on aerosols, forming oligomers via acid-catalyzed mechanisms. At 55% RH, (NH₄)₂SO₄ aerosols show uptake coefficients (γ) of ~2.9×10⁻³, increasing with acidity. Low RH (<20%) suppresses oligomerization due to reduced particle water content. Use aerosol mass spectrometry (AMS) and UV-vis/NMR spectroscopy to identify products like cyclic acetals and sulfate esters .

Q. How can discrepancies between satellite-derived glyoxal data and ground-based measurements be resolved to improve atmospheric models?

Q. What experimental approaches quantify the contribution of glyoxal-derived secondary organic aerosols (SOA) under varying atmospheric conditions?

Q. How do oligomerization pathways of glyoxal and methylglyoxal differ, and what implications do these have for aerosol composition?

- Methodological Answer : Glyoxal forms hydrates and cyclic acetals, while methylglyoxal undergoes aldol condensation due to its methyl group enabling enolization. DFT calculations (B3LYP/6-311+G*) and kinetic modeling reveal methylglyoxal’s preference for nucleophilic attack at the aldehyde group, leading to distinct oligomers. These differences impact SOA volatility and brown carbon formation .

Q. What advanced glycation endproducts (AGEs) are formed from glyoxal in biological systems, and how are they quantified in vitro?

- Methodological Answer : Glyoxal generates Nε-(carboxymethyl)lysine (CML) via reactions with lysine residues. For quantification:

- Use Girard-T reagent derivatization followed by HPLC-UV/fluorescence detection.

- Validate with ESI-MS to identify S-(carboxymethyl)cysteine adducts on proteins.

- Maintain physiological conditions (pH 7.4, 37°C) and use aminoguanidine to trap reactive intermediates .

Contradictions and Validation Notes

- Commercial Standards : highlights variability in methylglyoxal standards; researchers should validate purity via NMR or prepare in-house derivatives.

- Reactivity Differences : notes methylglyoxal’s lower aerosol growth vs. glyoxal, emphasizing the need for controlled chamber studies to resolve mechanistic disparities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.